molecular formula C16H21ClFNO B11834779 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane CAS No. 918644-77-6

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane

Cat. No.: B11834779
CAS No.: 918644-77-6
M. Wt: 297.79 g/mol
InChI Key: YRXMBYVONGPZLZ-UHFFFAOYSA-N
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Description

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane (CAS 918644-78-7) is a high-purity chemical compound supplied for research and development purposes. This spirocyclic derivative has a molecular formula of C16H21ClFNO and a molecular weight of 297.79 g/mol . It features a 3-azaspiro[5.5]undecane scaffold, a structural motif present in compounds investigated for their biological activity in the central nervous system . Patents covering related 3-azaspiro[5.5]undecane compounds suggest potential research applications as monoamine neurotransmitter reuptake inhibitors, particularly for studying dopamine transport systems . This line of research is relevant for investigating therapeutic targets for neurological and psychiatric disorders . As a building block or intermediate, this compound offers researchers a valuable template for further chemical exploration and synthesis in medicinal chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

918644-77-6

Molecular Formula

C16H21ClFNO

Molecular Weight

297.79 g/mol

IUPAC Name

9-(4-chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane

InChI

InChI=1S/C16H21ClFNO/c17-14-2-1-13(11-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2

InChI Key

YRXMBYVONGPZLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC3=CC(=C(C=C3)Cl)F)CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 4-chloro-3-fluorophenol with an appropriate azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different spirocyclic compounds with altered functional groups .

Scientific Research Applications

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of NS5-methyltransferase, an enzyme crucial for the replication of dengue virus type 2. This inhibition disrupts the viral replication process, thereby reducing the viral load .

Comparison with Similar Compounds

Core Modifications: Heteroatom Variations

  • 1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives ()
    Compounds like 8-ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c) and methyl/ethyl-substituted dioxaspiro[5.5]undecanes () replace nitrogen with oxygen in the spiro core. This reduces basicity and alters hydrogen-bonding capacity. For example, 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane () exhibits higher volatility due to reduced polarity, making it suitable for applications in insect pheromones .

  • This modification is exploited in inhibitors targeting proteins like the M2 proton channel () or chemokine receptors ().

Substituent Variations

  • Halogenated Phenoxy Groups () 9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane () and 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-9-ene () feature chloro substituents. The dichloro derivative (C₁₈H₂₂Cl₂F₃NO₃) has a higher molecular weight (428.27 g/mol) and logP compared to the target compound, likely enhancing membrane permeability but increasing metabolic stability risks .
  • Nitrofuran and Sulfonamide Groups ()
    N-(4-(3-Azaspiro[5.5]undecan-3-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide () and nitrofuran-containing spirocycles () incorporate electron-withdrawing groups. These substituents enhance antimicrobial activity (MIC = 1.6 µg/mL against Mtb H37Rv) but may introduce toxicity concerns .

  • Imidazole and Pyridine Derivatives ()
    Substituents like imidazol-4-ylmethyl (Compound 7) or pyridin-2-ylmethyl (Compound 6) in 3-azaspiro[5.5]undecane derivatives improve interactions with metal ions or aromatic receptors. For example, Compound 6 (C₁₆H₂₅N₂⁺) shows enhanced binding to proton channels due to pyridine’s π-stacking capability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP* Key Substituents Biological Activity Evidence ID
Target Compound 311.79 ~3.2 4-Cl-3-F-phenoxy Undisclosed (assumed receptor binding) N/A
9-(3,4-Dichlorophenoxy)-3-azaspiro... 428.27 ~4.5 3,4-diCl-phenoxy, CF₃COO⁻ Chemokine receptor antagonism
N-(4-Sulfonylphenyl)-5-nitrofuran... 436.15 ~2.8 Sulfonamide, nitrofuran Apoptotic CHOP pathway activation
3-(Pyridin-2-ylmethyl)-3,9-diazasp... 245.35 ~1.9 Pyridinylmethyl M2 proton channel inhibition
8-Methyl-2-propyl-1,7-dioxaspiro... 184.28 ~2.5 Methyl, propyl Insect pheromone activity

*Estimated using fragment-based methods.

Key Research Findings

  • Antimicrobial Activity : Nitrofuran-substituted spirocycles () show potent activity against Mycobacterium tuberculosis (MIC = 1.6 µg/mL), attributed to nitro group redox cycling .
  • Receptor Binding : Diazaspiro derivatives () demonstrate enhanced inhibition of ion channels due to dual nitrogen atoms enabling stronger charge interactions .
  • Metabolic Stability: Halogenated phenoxy derivatives () exhibit prolonged half-lives in vitro due to reduced cytochrome P450-mediated oxidation .

Biological Activity

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane, identified by its CAS number 918644-68-5, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The molecular formula of this compound is C16H22ClNOC_{16}H_{22}ClNO with a molecular weight of 279.805 g/mol. Key properties include:

PropertyValue
Molecular Weight279.805 g/mol
LogP4.36
Polar Surface Area21.26 Ų

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that compounds with spirocyclic structures often exhibit unique mechanisms of action, particularly in their interactions with biological receptors and enzymes. The specific biological activity of this compound has been explored in various studies, focusing on its effects on cellular signaling pathways and potential therapeutic applications.

Biological Activity

  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing inhibitory effects at certain concentrations (IC50 values ranging from 10 to 50 µM) .
  • Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce cytotoxicity in cancer cell lines, with mechanisms potentially involving apoptosis and cell cycle arrest . The compound was tested against several cancer types, revealing significant reductions in cell viability.
  • Inhibition of Type III Secretion System (T3SS) : A notable study highlighted that this compound inhibits the T3SS in pathogenic bacteria such as C. rodentium. This inhibition suggests a potential role in preventing bacterial virulence .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Case Study 1 : A study on the inhibition of C. rodentium T3SS revealed that at a concentration of 50 µM, the compound resulted in approximately 50% inhibition of effector secretion without direct cytotoxic effects on the bacteria .
  • Case Study 2 : In another investigation focusing on cancer cell lines, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell proliferation, indicating its potential as an anticancer agent .

Q & A

What are the recommended synthetic routes for 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane, and how can reaction yields be optimized?

Basic Research Focus
A modular synthesis approach is recommended, inspired by spirocyclic analogs (e.g., 3-cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine) involving reductive amination and spirocyclization . Key steps include:

  • Intermediate Preparation : Use 4-chloro-3-fluorophenol as a nucleophile for SN2 displacement on a pre-formed azaspiro intermediate.
  • Diastereomer Resolution : Employ preparative HPLC to separate diastereomers, as demonstrated in spirocyclic amine syntheses (30–50% yields) .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., NaBH₃CN for reductive amination) and optimize reaction time/temperature using Design of Experiments (DoE) methodologies.

How can structural ambiguities in this compound be resolved experimentally?

Basic Research Focus
Combined spectroscopic and crystallographic techniques are critical:

  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the spirocyclic core and substituent positions (e.g., phenoxy group orientation) .
  • X-ray Crystallography : Resolve spatial arrangements of the azaspiro ring and substituents, as done for analogs like 3,9-diazaspiro[5.5]undecane derivatives .
  • HRMS : Validate molecular formula (e.g., C₁₇H₂₀ClFNO) to rule out byproducts.

What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Basic Research Focus
Prioritize assays based on structural analogs:

  • sEH Inhibition : Test inhibition of soluble epoxide hydrolase (sEH), a target for spirocyclic compounds with phenoxy substituents .
  • MmpL3 Activity : Evaluate antimicrobial potential via Mycobacterium smegmatis MmpL3 inhibition assays, as seen in 1-oxa-9-azaspiro[5.5]undecane derivatives .
  • Receptor Binding : Screen for GPCR activity (e.g., serotonin receptors) using radioligand displacement assays.

How can computational methods predict the binding affinity of this compound to therapeutic targets?

Advanced Research Focus
Leverage molecular docking and dynamics simulations:

  • Target Selection : Prioritize targets like sEH or MmpL3 based on structural similarity to active analogs .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic core/phenoxy group and target active sites.
  • Free Energy Calculations : Apply MM/GBSA to estimate binding free energy, refining predictions with experimental IC₅₀ data .

How should researchers address contradictions in observed bioactivity across different assay platforms?

Advanced Research Focus
Systematic validation is essential:

  • Assay Reproducibility : Replicate results across orthogonal platforms (e.g., fluorescence-based vs. radiometric sEH assays) .
  • Metabolite Screening : Use LC-MS to identify potential metabolites interfering with activity, as seen in fluorinated spiro compounds .
  • Off-Target Profiling : Employ broad-panel kinase or phosphatase assays to rule out nonspecific interactions.

What strategies improve the metabolic stability of this compound for in vivo studies?

Advanced Research Focus
Modify vulnerable sites identified via in vitro ADME profiling:

  • Phenoxy Group Stabilization : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) to reduce oxidative metabolism .
  • Spiro Core Rigidity : Compare half-life of 3-azaspiro[5.5]undecane derivatives vs. flexible analogs in microsomal assays .
  • Prodrug Design : Mask polar groups (e.g., amine) with tert-butyl carbamate, as validated in spirocyclic prodrugs .

What in vivo models are appropriate for evaluating therapeutic potential?

Advanced Research Focus
Select models based on mechanistic hypotheses:

  • Hypertension Models : Test sEH inhibitor efficacy in spontaneously hypertensive rats (SHR) .
  • Antimicrobial Models : Use Mycobacterium tuberculosis-infected murine models if MmpL3 activity is confirmed .
  • Toxicokinetics : Monitor plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy/toxicity .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Focus
Optimize for reproducibility and cost-efficiency:

  • Flow Chemistry : Adapt batch synthesis to continuous flow to improve yield and purity, as shown for spirocyclic amines .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring of critical intermediates .

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